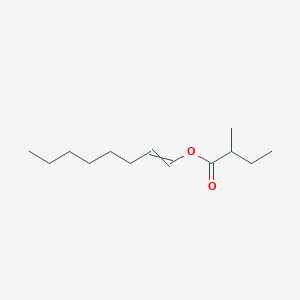
oct-1-enyl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-1-enyl 2-methylbutanoate is an ester compound characterized by its pleasant fragrance, often found in various natural sources. Esters like this compound are known for their distinctive aromas and are widely used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oct-1-enyl 2-methylbutanoate typically involves the esterification reaction between oct-1-enol and 2-methylbutanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oct-1-enyl 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: Oxidation of the ester can lead to the formation of corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Oct-1-enol and 2-methylbutanoic acid.
Reduction: Oct-1-enol and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Scientific Research Applications
Oct-1-enyl 2-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of oct-1-enyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fragrance. In biological systems, it may interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Known for its fruity odor resembling apples or pineapples.
Ethyl acetate: Commonly used as a solvent with a sweet smell.
Isopropyl butanoate: Another ester with a pleasant fragrance.
Uniqueness
Oct-1-enyl 2-methylbutanoate stands out due to its unique combination of an oct-1-enyl group and a 2-methylbutanoate moiety, which contributes to its distinct aroma and potential bioactivity .
Properties
CAS No. |
92353-08-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
oct-1-enyl 2-methylbutanoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h10-12H,4-9H2,1-3H3 |
InChI Key |
FIOGCVUCCVCFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=COC(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


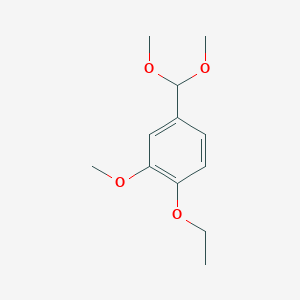
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
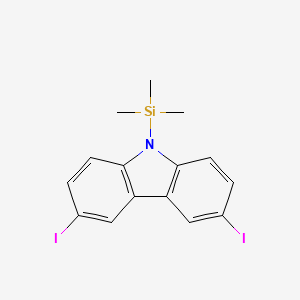
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
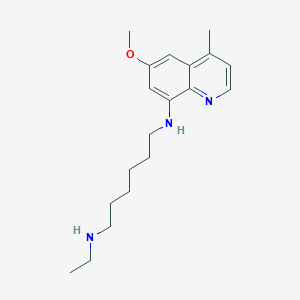



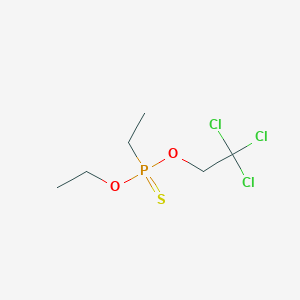
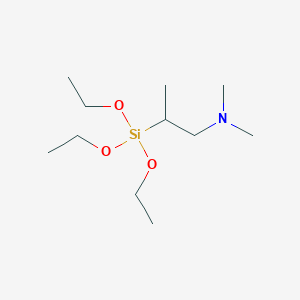
![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

